3-(6-CHLORO-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)-N-(2-METHOXYPHENYL)PROPANAMIDE
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Overview
Description
3-(6-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(2-methoxyphenyl)propanamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(2-methoxyphenyl)propanamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative, such as 6-chloro-2-oxo-2,3-dihydrobenzoic acid, under acidic or basic conditions.
Amidation Reaction: The resulting benzoxazole intermediate is then reacted with 2-methoxyphenylpropanoic acid or its derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the carbonyl groups in the benzoxazole ring, potentially forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, benzoxazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and fluorescent probes. The specific compound may exhibit similar properties, making it useful in biochemical assays and drug discovery.
Medicine
Medicinally, compounds with benzoxazole cores have been investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities. This compound could be explored for similar applications, particularly if it shows promising biological activity in preliminary studies.
Industry
In the industrial sector, benzoxazole derivatives are used in the production of dyes, optical brighteners, and polymers. The compound may find applications in these areas due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of 3-(6-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(2-methoxyphenyl)propanamide would depend on its specific biological target. Generally, benzoxazole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-phenylpropanamide
- 3-(6-Bromo-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(2-methoxyphenyl)propanamide
- 3-(6-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(4-methoxyphenyl)propanamide
Uniqueness
The uniqueness of 3-(6-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(2-methoxyphenyl)propanamide lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the chloro and methoxy groups may enhance its interactions with biological targets and improve its pharmacokinetic profile.
Properties
IUPAC Name |
3-(6-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(2-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4/c1-23-14-5-3-2-4-12(14)19-16(21)8-9-20-13-7-6-11(18)10-15(13)24-17(20)22/h2-7,10H,8-9H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJOTWDEAWSLMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCN2C3=C(C=C(C=C3)Cl)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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